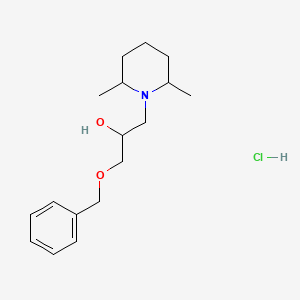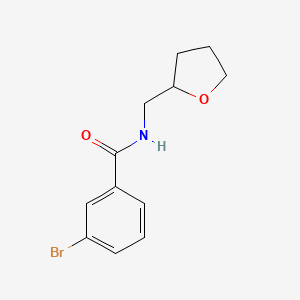
1-(benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
Übersicht
Beschreibung
1-(Benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride is a chemical compound that belongs to the class of β-adrenergic receptor agonists. It is commonly used in scientific research to understand the mechanism of action of β-adrenergic receptors and their role in various physiological and biochemical processes.
Wirkmechanismus
1-(Benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride acts as a selective β-adrenergic receptor agonist. It binds to and activates β-adrenergic receptors, which are G protein-coupled receptors located on the surface of cells. Activation of β-adrenergic receptors leads to the activation of intracellular signaling pathways, which ultimately result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
Activation of β-adrenergic receptors by 1-(benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride leads to various physiological and biochemical effects. These include increased heart rate and contractility, increased lipolysis and glycogenolysis, and decreased insulin secretion. Additionally, activation of β-adrenergic receptors has been shown to modulate immune response and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its selectivity for β-adrenergic receptors. This allows for the specific investigation of the effects of β-adrenergic receptor activation on various physiological and biochemical processes. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 1-(benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in scientific research. One potential area of investigation is the role of β-adrenergic receptor activation in the regulation of immune response and inflammation. Additionally, the use of this compound in the development of novel therapeutics for cardiovascular and metabolic diseases is an area of active research. Finally, the investigation of the potential off-target effects of this compound and the development of more selective β-adrenergic receptor agonists is an important area of future research.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride is widely used in scientific research to study the mechanism of action of β-adrenergic receptors. It is used to investigate the effects of β-adrenergic receptor activation on various physiological and biochemical processes, including cardiac function, metabolism, and immune response.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-14-7-6-8-15(2)18(14)11-17(19)13-20-12-16-9-4-3-5-10-16;/h3-5,9-10,14-15,17,19H,6-8,11-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVDZKPWUDIGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COCC2=CC=CC=C2)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673956 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B3866066.png)

![2-(4-morpholinyl)-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3866084.png)
![methyl {4-[2-({(5-chloro-2-methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}acetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3866101.png)
![(2-methoxy-1-methylethyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B3866104.png)
![N-[1,1-dimethyl-2-(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B3866109.png)
![N'-(3-bromo-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3866115.png)

![N'-[(5-methyl-2-furyl)methylene]cyclopropanecarbohydrazide](/img/structure/B3866137.png)



![1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3866162.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B3866164.png)